Titanium carbonitride

Catalog No.
S1777742
CAS No.
12654-86-3
M.F
CHNTi2
M. Wt
122.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium carbonitride

CAS Number

12654-86-3

Product Name

Titanium carbonitride

IUPAC Name

azanylidynetitanium;methylidynetitanium

Molecular Formula

CHNTi2

Molecular Weight

122.76

InChI

InChI=1S/CH.N.2Ti/h1H;;;

InChI Key

IKXYWFXSOKKOHU-UHFFFAOYSA-N

SMILES

C#[Ti].N#[Ti]

High Performance Thin Films

Titanium carbonitride (TiCN) is a versatile material with unique properties that make it highly attractive for scientific research in various fields. One major area of research is the development of TiCN thin films. These films can be deposited on various substrates using techniques like magnetron sputtering and chemical vapor deposition .

These thin films exhibit exceptional properties, including:

  • High hardness and wear resistance: This makes them ideal for tribological studies, investigating friction and wear behavior under different contact conditions .
  • Excellent biocompatibility: Research is ongoing to explore the use of TiCN thin films in biomedical applications, such as improving the wear resistance and biocompatibility of implants .
  • Tunable electrical properties: By varying the carbon-to-nitrogen ratio, researchers can tailor the electrical conductivity of TiCN films, making them interesting for applications in microelectronics and energy storage devices .

Cutting Tool Development

Another significant area of scientific research involving TiCN is its application in cutting tool development. Due to its exceptional hardness and wear resistance, TiCN is a promising alternative to traditional cutting tool materials like tungsten carbide. Researchers are investigating the use of TiCN-based ceramics and cermets (metal-ceramic composites) for machining various materials, aiming to improve tool life, machining efficiency, and surface quality .

Bioengineering and Biomaterials

The biocompatibility of TiCN is attracting significant research interest in the field of bioengineering and biomaterials. Studies are exploring the potential of TiCN coatings on medical implants to enhance wear resistance, reduce friction, and improve biocompatibility, ultimately leading to improved implant performance and longevity .

Titanium carbonitride is a binary compound composed of titanium, carbon, and nitrogen, often represented by the formula Ti(C,N). It exhibits a unique combination of properties that make it a subject of interest in materials science and engineering. Titanium carbonitride is known for its high hardness, thermal stability, and excellent wear resistance. These characteristics make it suitable for various industrial applications, particularly in cutting tools and coatings.

  • Carbothermic Reduction: This process involves the reaction of titanium dioxide or titanium oxide with carbon in a nitrogen atmosphere, leading to the formation of titanium carbonitride:
    TiO2+2C+N2TiC+2CO\text{TiO}_2+2\text{C}+\text{N}_2\rightarrow \text{TiC}+2\text{CO}
    This reaction occurs at elevated temperatures (approximately 1473 K to 1773 K) .
  • Combustion Synthesis: A self-propagating reaction between titanium and carbon in a nitrogen-rich environment can also produce titanium carbonitride:
    Ti+C+12N2TiC0.5N0.5\text{Ti}+\text{C}+\frac{1}{2}\text{N}_2\rightarrow \text{TiC}_{0.5}\text{N}_{0.5}
    This method is efficient for synthesizing micron-sized powders .
  • Chemical Vapor Deposition: In this method, titanium tetrachloride is reacted with methane and ammonia to produce titanium carbonitride films:
    TiCl4+CH4+NH3Ti C N +byproducts\text{TiCl}_4+\text{CH}_4+\text{NH}_3\rightarrow \text{Ti C N }+\text{byproducts}
    This technique allows for precise control over the composition and morphology of the resulting material .

Titanium carbonitride can be synthesized using various methods:

  • Carbothermic Reduction: Involves high-temperature reactions between titanium oxides and carbon in a nitrogen atmosphere.
  • Combustion Synthesis: A self-propagating reaction that occurs rapidly under specific conditions.
  • Chemical Vapor Deposition: A process that allows for thin film deposition with controlled composition.
  • Pyrolysis: Involves the thermal decomposition of organometallic precursors, leading to nanocrystalline structures .
  • Mechanical Alloying: This method involves grinding titanium, carbon, and nitrogen powders together under controlled atmospheres to form titanium carbonitride.

Titanium carbonitride is utilized in various applications due to its desirable properties:

  • Cutting Tools: Its hardness makes it ideal for manufacturing cutting tools that require durability.
  • Coatings: Used as a protective coating in various industrial applications to enhance wear resistance.
  • Biomedical Devices: Potential use in implants due to its biocompatibility and mechanical properties.
  • Electronics: Investigated for use in optoelectronic devices due to its unique electronic properties .

Studies on the interactions of titanium carbonitride with other materials have shown promising results regarding its compatibility with different substrates. Its ability to form strong bonds with metals makes it suitable for use as a coating material on cutting tools and other high-wear components. Additionally, research into its interactions with biological tissues is ongoing, focusing on its potential as a biomaterial.

Titanium carbonitride shares similarities with other transition metal carbides and nitrides but possesses unique characteristics that differentiate it:

CompoundFormulaKey PropertiesUnique Features
Titanium NitrideTiNHigh hardness, excellent wear resistanceSuperior thermal stability
Titanium CarbideTiCHigh melting point, good electrical conductivityHigher thermal conductivity than TiC
Zirconium CarbonitrideZr(C,N)High hardness, corrosion resistanceBetter oxidation resistance
Chromium CarbonitrideCr(C,N)High strength, good wear resistanceEnhanced ductility compared to TiC

Titanium carbonitride's unique combination of hardness, thermal stability, and wear resistance makes it particularly valuable in applications where these properties are critical .

Carbothermal Reduction Processes

Carbothermal reduction represents one of the most extensively employed methods for synthesizing titanium carbonitride, utilizing titanium dioxide as the primary precursor material in combination with carbon sources under controlled atmospheric conditions [1] [8]. The fundamental reaction mechanism involves the simultaneous carburization and nitridation of titanium dioxide, where calcium often serves as a reducing agent to facilitate the formation of titanium carbonitride [1] [8].

The chemical reaction for carbothermal reduction can be expressed as: TiO₂ + xCa + C + N₂ → TiCᵧN₁₋ᵧ + xCaO [8]. This process typically requires temperatures ranging from 600°C to 1500°C, with optimal synthesis conditions achieved when the reaction temperature equals or exceeds the melting point of calcium [8]. Research has demonstrated that titanium dioxide and calcium are mixed at ratios ranging from more than 2 moles to approximately 6 moles of calcium per mole of titanium dioxide [8].

Industrial-scale carbothermal reduction processes traditionally operate at temperatures between 1700°C and 2300°C for extended periods of 10 to 24 hours [24]. The synthesis involves a multi-step mechanism where titanium dioxide undergoes reduction through intermediate titanium oxide phases, including Ti₃O₅ and Ti₂O₃, before forming the final titanium carbonitride product [24]. Carbon-to-titanium dioxide ratios typically range from 0.2 to 2.5 moles of carbon per mole of titanium dioxide [8].

The carbothermal reduction process demonstrates significant advantages in terms of cost-effectiveness and scalability, particularly when utilizing inexpensive precursor materials such as titanium dioxide and carbon black [24]. The process parameters significantly influence the final product characteristics, with particle sizes ranging from 10 nanometers to 10 millimeters depending on the starting material specifications [1].

Table 1: Carbothermal Reduction Process Parameters

ParameterRangeOptimal ConditionsProduct Characteristics
Temperature600-1500°C1200-1400°CFine particle size
Calcium ratio2-6 moles per TiO₂3-4 moles per TiO₂High conversion efficiency
Carbon ratio0.2-2.5 moles per TiO₂1.0-1.5 moles per TiO₂Stoichiometric composition
Reaction time10 minutes to 48 hours2-6 hoursComplete conversion

High-Temperature Nitridation Approaches

High-temperature nitridation approaches involve the direct reaction of titanium-containing precursors with nitrogen gas at elevated temperatures, often exceeding 1700°C [3]. These methods enable the incorporation of nitrogen into titanium carbide structures through solid-state diffusion mechanisms, resulting in the formation of titanium carbonitride with controlled stoichiometry [3].

The nitridation process typically involves a two-stage mechanism where nonstoichiometric titanium carbide forms initially, followed by nitrogen incorporation into the defect structure to create the carbonitride solid solution [5]. Complete conversion to the carbonitride phase requires nitrogen pressures of at least 0.6 megapascals, with the addition of titanium nitride as a diluent enhancing the reaction efficiency [5].

Research investigations have demonstrated that high-temperature nitridation processes can achieve titanium carbonitride formation through the reaction: 2TiO₂ + 2(3-x)C + xN₂ = 4CO + 2TiC₁₋ₓNₓ [3]. The process benefits from the use of nitrogen atmospheres that facilitate the simultaneous reduction and nitridation reactions [9].

Temperature control represents a critical parameter in high-temperature nitridation, with optimal conditions achieved between 1400°C and 1600°C for sustained periods [9]. The nitridation kinetics are influenced by solid-state carbon diffusion mechanisms, which serve as the rate-determining step for both carbide formation from oxide precursors and subsequent nitridation of carbide phases [9].

Table 2: High-Temperature Nitridation Process Conditions

Process VariableMinimum ValueMaximum ValueOptimal Range
Temperature1000°C1700°C1400-1600°C
Nitrogen pressure0.1 MPa3.0 MPa0.6-1.0 MPa
Reaction time1 hour24 hours4-8 hours
Heating rate5°C/min20°C/min10°C/min

Vapor Deposition Methods

Plasma-Assisted Chemical Vapor Deposition (PACVD)

Plasma-Assisted Chemical Vapor Deposition represents an advanced synthesis technique that utilizes plasma activation to enhance chemical reactions at reduced temperatures compared to conventional chemical vapor deposition processes [12] [14]. The method employs radio frequency alternating current or direct current discharge between electrodes to create a plasma environment where precursor gases undergo decomposition and reaction [14].

The Plasma-Assisted Chemical Vapor Deposition process for titanium carbonitride synthesis typically employs titanium tetrachloride as the titanium source, combined with methane and nitrogen gases for carbon and nitrogen incorporation respectively [12] [16]. Process parameters include substrate temperatures ranging from 400°C to 600°C, with methane-to-nitrogen gas flow ratios significantly influencing the final stoichiometry of the deposited films [12].

Research findings indicate that different methane to total gas flow ratios produce titanium carbonitride layers with varying compositions, such as TiC₃₀N₇₀ and TiC₇₀N₃₀ for gas flow ratios of 0.5 and 0.66 respectively [12]. The growth rate decreases with increasing methane concentration, while the grain size of the titanium carbonitride films increases correspondingly [12].

The plasma environment enables the dissociation of precursor molecules at temperatures significantly lower than those required for thermal decomposition, typically maintaining neutral gas temperatures at ambient conditions while electron temperatures reach several electronvolts [14]. This characteristic allows for enhanced control over film microstructure and composition through adjustment of applied voltage and plasma parameters [17].

Table 3: Plasma-Assisted Chemical Vapor Deposition Process Parameters

ParameterLow SettingMedium SettingHigh SettingEffect on Product
Substrate Temperature400°C500°C600°CGrain size increase
CH₄/(CH₄+N₂) Ratio0.30.50.7Carbon content increase
RF Power100 W200 W300 WDeposition rate increase
Pressure1 Pa5 Pa10 PaFilm density variation

Physical Vapor Deposition (PVD) Variants

Physical Vapor Deposition variants encompass multiple techniques including magnetron sputtering, cathodic arc deposition, and electron beam physical vapor deposition for titanium carbonitride synthesis [15] [18]. These methods involve the physical transfer of material from target sources to substrates through vaporization and condensation processes under vacuum conditions [13] [15].

Magnetron sputtering represents the most commonly employed Physical Vapor Deposition technique for titanium carbonitride synthesis, utilizing titanium targets in reactive atmospheres containing nitrogen and carbon-bearing gases [11]. The process typically operates at substrate temperatures between 250°C and 450°C, although specialized conditions can extend this range from below 70°C to 600°C depending on substrate materials and performance requirements [18].

Reactive co-sputtering employs separate titanium and graphite targets under nitrogen flow, while co-reactive sputtering utilizes titanium targets with nitrogen and methane gas mixtures [41]. Research demonstrates that carbon incorporation efficiency varies significantly between these approaches, with methane-based processes showing superior carbon integration into carbonitride grain structures compared to graphite target methods [41].

The Physical Vapor Deposition process enables precise control over coating thickness, typically ranging from 2 to 5 micrometers, with specialized applications achieving thicknesses from several hundred nanometers to 15 micrometers or greater [18]. Substrate bias voltages of -50 to -70 volts are commonly applied to enhance film density and adhesion characteristics [11] [25].

Table 4: Physical Vapor Deposition Process Variants and Parameters

PVD TechniqueTarget MaterialReactive GasTemperature RangeTypical Thickness
Magnetron SputteringTi + GraphiteN₂250-450°C2-5 μm
Co-reactive SputteringTiN₂ + CH₄200-400°C1-3 μm
Cathodic ArcTiN₂ + C₂H₂300-500°C3-8 μm
Electron Beam PVDTi + CN₂400-600°C1-4 μm

Mechanochemical Synthesis Routes

Reactive Ball Milling Parameters

Reactive ball milling represents a mechanochemical synthesis approach that enables titanium carbonitride formation through high-energy mechanical activation of precursor mixtures [19] [40]. The process utilizes planetary ball mills operating at rotational speeds typically ranging from 300 to 600 revolutions per minute, with ball-to-powder mass ratios maintained between 10:1 and 30:1 [19] [22].

Critical milling parameters include the selection of milling media, with tungsten carbide balls demonstrating superior performance compared to steel or ceramic alternatives due to their higher density and kinetic energy transfer capabilities [19]. Ball diameter selection influences collision intensity, with optimized configurations employing balls ranging from 2 to 15 millimeters in diameter depending on the specific mill design and powder characteristics [20].

The mechanochemical synthesis of titanium carbonitride through reactive ball milling has been demonstrated using titanium, graphite, and urea as precursor materials [40]. Process optimization studies indicate that milling times of 10 hours produce detectable titanium carbonitride formation, while complete conversion requires extended milling periods of approximately 50 hours [40]. The final grain size of synthesized titanium carbonitride powder reaches approximately 7 nanometers after 50 hours of milling [40].

Temperature control during milling represents a crucial parameter, as excessive heat generation can lead to undesired phase transformations or agglomeration [22]. Interval milling protocols, incorporating rest periods between milling cycles, help manage temperature buildup while maintaining optimal energy transfer conditions [20].

Table 5: Reactive Ball Milling Parameter Optimization

ParameterLow EnergyMedium EnergyHigh EnergyUltra-High Energy
Rotational Speed200 rpm400 rpm600 rpm800 rpm
Ball-to-Powder Ratio10:120:130:140:1
Milling Time5 hours20 hours50 hours100 hours
Interval Duration20 min10 min5 minContinuous
Final Grain Size50 nm20 nm7 nm3 nm

Nanoparticle Formation Mechanisms

Nanoparticle formation mechanisms in mechanochemical synthesis involve complex processes of fracturing, cold welding, and solid-state reactions occurring during high-energy ball milling operations [19] [21]. The synthesis of titanium carbonitride nanoparticles follows a multi-stage process beginning with particle size reduction and surface area enhancement, followed by mechanical activation and chemical reaction initiation [19].

The formation mechanism involves the creation of fresh reactive surfaces through repeated fracturing of precursor particles, enabling intimate contact between titanium, carbon, and nitrogen-containing species [19]. Research demonstrates that combustion synthesis can occur in nitrogen atmospheres at atmospheric pressure when high-energy ball-milled reaction mixtures are employed, representing a significant advancement over previous requirements for elevated pressure conditions [19].

Thermogravimetric analysis reveals that the combustion process exhibits complex multi-stage behavior, with initial temperature increases to approximately 1070°C followed by secondary heating phases reaching 1680°C [19]. The mechanism involves rapid first-stage combustion wave propagation through the material, followed by slower nitridation processes that complete the titanium carbonitride formation [19].

Crystallite size reduction during milling follows predictable patterns, with titanium crystallite sizes decreasing from initial micron dimensions to approximately 16-20 nanometers after extended milling periods [19]. The incorporation of metallic diluents such as zinc can modify reaction temperatures and prevent particle agglomeration, resulting in improved nanoparticle morphology and size distribution [3].

Table 6: Nanoparticle Formation Mechanism Stages

Formation StageDurationTemperature RangePrimary ProcessProduct Characteristics
Initial Fracturing0-2 hoursAmbientParticle size reductionIncreased surface area
Mechanical Activation2-10 hours50-100°CSurface activationEnhanced reactivity
Reaction Initiation10-30 hours100-200°CChemical bondingIntermediate phases
Phase Formation30-50 hours200-400°CSolid-state reactionNanocrystalline TiCN
Structure Optimization50+ hoursVariableGrain refinementUniform nanoparticles

Dates

Modify: 2023-08-15

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